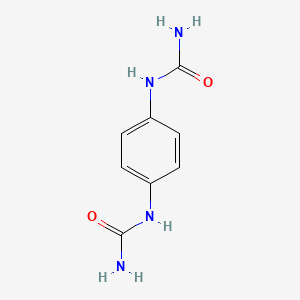

1,1'-(1,4-Phenylene)diurea

Descripción general

Descripción

1,1’-(1,4-Phenylene)diurea is an organic compound with the molecular formula C₈H₁₀N₄O₂. It is a covalent compound that can exist in two forms: an “expanded” form composed of a network of covalent bonds linked by hydrogen bonding and hydrophobic interactions, and a “reversible” form with an open framework that can react with other molecules to form new structures

Métodos De Preparación

1,1’-(1,4-Phenylene)diurea can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-diisocyanatobenzene with primary and secondary amines in the presence of triethylamine in tetrahydrofuran (THF) at temperatures ranging from 5°C to 40°C . The reaction typically yields high amounts of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

1,1’-(1,4-Phenylene)diurea undergoes various chemical reactions, including:

Substitution Reactions: It can react with different amines to form derivatives with varying biological activities.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and urea derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity under appropriate conditions.

Common reagents used in these reactions include triethylamine, THF, and various amines. The major products formed depend on the specific reagents and conditions used, often resulting in derivatives with distinct properties and applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₁₀N₄O₂

- Molecular Weight : 194.19 g/mol

- CAS Number : 1205-90-9

1,1'-(1,4-Phenylene)diurea features two urea groups linked through a phenylene unit, providing structural versatility that is crucial for its function as a building block in polymeric materials.

Synthesis of Covalent Organic Frameworks (COFs)

One of the primary applications of this compound is in the synthesis of COFs. These materials are characterized by their high surface area and porosity, making them suitable for various applications including gas storage, catalysis, and drug delivery.

Case Study: Urea-COF-1

Urea-COF-1 (also known as COF-117) is synthesized from this compound through a Schiff-base condensation reaction with 1,3,5-triformylphloroglucinol. The synthesis involves:

- Solvents Used : N-methyl-2-pyrrolidinone (NMP), 1,2-dichlorobenzene (o-DCB), glacial acetic acid.

- Temperature : Initial reaction at 90 °C for 72 hours followed by treatment at 160 °C.

The resultant framework exhibits enhanced crystallinity compared to directly polymerized analogues. The crystallinity is crucial for the material's stability and performance in applications such as gas adsorption and separation .

Gas Storage and Separation

COFs synthesized from this compound demonstrate excellent gas adsorption properties due to their high surface area. They are particularly effective for:

- Hydrogen Storage : High surface area COFs can adsorb significant amounts of hydrogen gas.

- Carbon Dioxide Capture : These materials can selectively capture CO₂ from flue gases or other sources.

Catalysis

The unique structure of COFs allows them to serve as catalysts in various chemical reactions. Their tunable pore sizes and functional groups enable specific interactions with reactants, enhancing catalytic efficiency.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| COF Synthesis | Building block for COFs like Urea-COF-1 | High crystallinity and stability |

| Gas Storage | Effective for hydrogen and carbon dioxide capture | High surface area |

| Catalysis | Serves as a catalyst in various reactions | Enhanced reaction efficiency |

Mecanismo De Acción

The mechanism of action of 1,1’-(1,4-Phenylene)diurea and its derivatives is primarily governed by molecular recognition through interactions with target proteins. Hydrogen bonds play a crucial role in stabilizing these interactions, allowing the compound to exert its biological effects . The specific molecular targets and pathways involved depend on the derivative and its intended application, such as antimicrobial activity or receptor binding in drug design.

Comparación Con Compuestos Similares

1,1’-(1,4-Phenylene)diurea can be compared with other urea derivatives, such as:

Cariprazine: An antipsychotic agent.

Telcagepant: A sedative and anticonvulsant.

Carmofur: An anticancer agent.

Celiprolol: An antihypertensive and antianginal agent.

Ritonavir: An anti-HIV agent.

What sets 1,1’-(1,4-Phenylene)diurea apart is its versatility as a molecular building block and its potential for creating frameworks with desired properties. Its ability to form stable hydrogen bonds and its antimicrobial activity further highlight its uniqueness among similar compounds.

Actividad Biológica

1,1'-(1,4-Phenylene)diurea, also known as diureide of p-phenylenediamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10N2O2

- Molecular Weight : Approximately 194.20 g/mol

- Physical Properties : The compound is typically a white crystalline solid with a melting point around 200°C.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Key findings include:

- Antibacterial Activity : Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Preliminary data suggest that it may inhibit the growth of certain fungi, although specific strains and mechanisms require further exploration.

Anticancer Effects

The compound has been investigated for its potential anticancer properties:

- Mechanism of Action : It may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells.

- Case Study : In vitro studies have demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. For example, one study reported significant tumor regression in MCF-7 xenografts after treatment with related compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis with similar compounds reveals:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Aminophenylurea | C7H8N2O | 0.92 |

| N,N'-Diphenylurea | C13H12N2O | 0.88 |

| 1,3-Benzenedicarboxylic acid | C8H6O4 | 0.85 |

This table illustrates how variations in substitution patterns can affect biological activity, highlighting the importance of specific functional groups in enhancing therapeutic efficacy.

The primary targets of this compound include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for cell proliferation.

- DNA Interaction : It may intercalate into DNA strands, disrupting replication and transcription processes.

- Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells leading to programmed cell death (apoptosis).

Research Findings and Case Studies

Several studies have contributed to understanding the biological activities of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its effectiveness against Mycobacterium tuberculosis, demonstrating higher activity than standard treatments like isoniazid.

- Another investigation revealed significant activity against enterovirus D68 (EV-D68), indicating potential as an antiviral agent.

Propiedades

IUPAC Name |

[4-(carbamoylamino)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRNGQDPBFKLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.